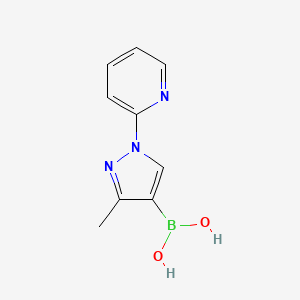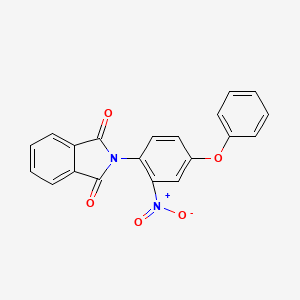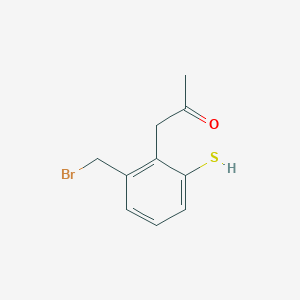
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a pyridine moiety and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole with a boronic acid derivative under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form corresponding hydropyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrazoles and boronic esters .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts. Its boronic acid group provides a versatile functional handle for further modification .
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the pyrazole and pyridine moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: Unique due to its combination of a pyrazole ring, pyridine moiety, and boronic acid group.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar in having a pyridine moiety but differ in the core structure and functional groups.
3-(5)-Substituted pyrazoles: Share the pyrazole ring but differ in the substituents and functional groups attached.
Uniqueness
Its combination of a boronic acid group with a pyrazole and pyridine moiety provides a versatile scaffold for further functionalization and exploration .
Propiedades
Fórmula molecular |
C9H10BN3O2 |
|---|---|
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
(3-methyl-1-pyridin-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6,14-15H,1H3 |
Clave InChI |
WJQDWVDADOJXCB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)C2=CC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)







![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)

![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)

